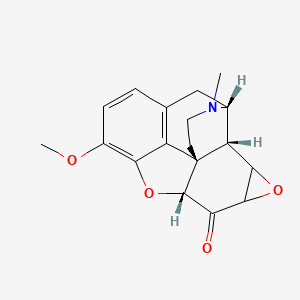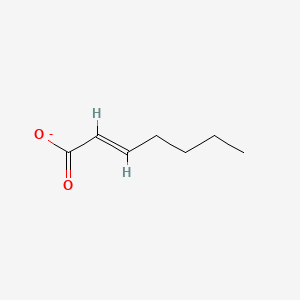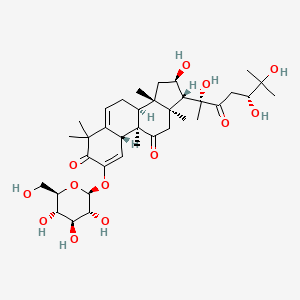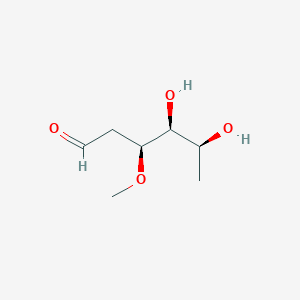
Oleandrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleandrose is a dideoxyhexose derivative.
Applications De Recherche Scientifique
Oleandrose in Antibiotic Biosynthesis Oleandrose, a sugar molecule, plays a crucial role in the biosynthesis of oleandomycin, a macrolide antibiotic. Researchers have identified genes responsible for the biosynthesis of oleandrose in Streptomyces antibioticus, a bacteria known for antibiotic production. These findings enhance our understanding of antibiotic biosynthesis and could aid in developing new antibiotics (Rodríguez et al., 2001).
Chemical Synthesis and Derivatives of Oleandrose Scientific interest in oleandrose extends to its chemical synthesis. Studies have been conducted to synthesize derivatives of oleandrose, such as 2,2-difluorooleandrose, which are valuable for further research in chemistry and potentially in drug development (Bliard et al., 1989).
Oleandrose as a Precursor in Avermectins Oleandrose serves as a precursor in the production of avermectins, compounds used in anthelmintic agents. The nucleotide sugar dTDP-oleandrose has been identified as a key intermediate in this process, highlighting oleandrose's role in the synthesis of important pharmaceuticals (Schulman et al., 1990).
Biosynthetic Pathways and Genetic Engineering The study of oleandrose's biosynthetic pathways has led to advancements in genetic engineering. By manipulating the genes involved in oleandrose biosynthesis, scientists can produce novel glycosylated compounds, potentially leading to the discovery of new bioactive substances (Rodríguez et al., 2002).
Role in Cardiotonic Steroids Synthesis Oleandrose is involved in the synthesis of cardiotonic steroids like oleandrin. The study of its role in the formation of these compounds provides insights into the pharmacological properties and potential therapeutic applications of these steroids (Singh et al., 2021).
Propriétés
Numéro CAS |
13089-77-5 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(3S,4S,5S)-4,5-dihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7-/m0/s1 |
Clé InChI |
GOYBREOSJSERKM-ACZMJKKPSA-N |
SMILES isomérique |
C[C@@H]([C@@H]([C@H](CC=O)OC)O)O |
SMILES |
CC(C(C(CC=O)OC)O)O |
SMILES canonique |
CC(C(C(CC=O)OC)O)O |
Synonymes |
2,6-dideoxy-3-O-methyl-arabino-hexose L-oleandrose oleandrose |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



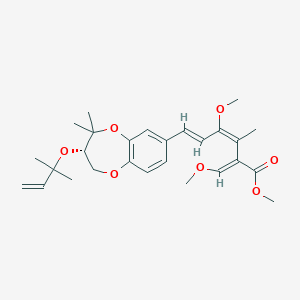
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate](/img/structure/B1235591.png)
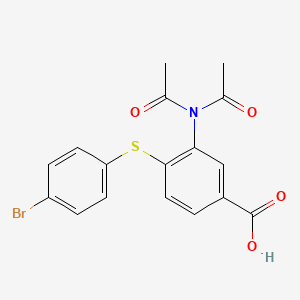
![1-Cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea](/img/structure/B1235596.png)

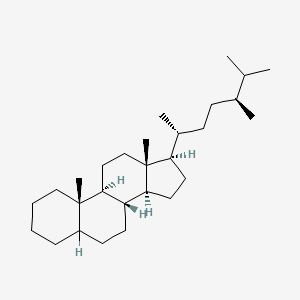
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)
![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)
![(E)-But-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione](/img/structure/B1235602.png)
